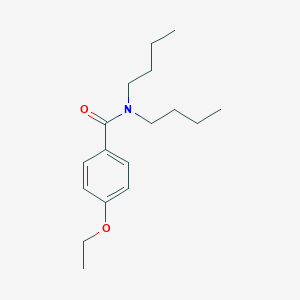
N,N-dibutyl-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dibutyl-4-ethoxybenzamide, also known as DEET, is a commonly used insect repellent. It was first developed by the US Army in 1946 and has since become widely used in various commercial insect repellent products. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and fleas.
作用机制
The exact mechanism of action of N,N-dibutyl-4-ethoxybenzamide is not fully understood. However, it is believed that N,N-dibutyl-4-ethoxybenzamide works by interfering with the insect's sense of smell. This makes it difficult for the insect to locate and bite the host.
Biochemical and Physiological Effects:
N,N-dibutyl-4-ethoxybenzamide has been shown to have low toxicity in humans. However, some studies have suggested that N,N-dibutyl-4-ethoxybenzamide may have negative effects on the nervous system. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is important for proper nerve function. Additionally, N,N-dibutyl-4-ethoxybenzamide has been shown to have some effects on the liver and kidneys.
实验室实验的优点和局限性
N,N-dibutyl-4-ethoxybenzamide is commonly used in laboratory experiments to control the presence of insects. It is effective in repelling a wide range of insects and is relatively easy to use. However, N,N-dibutyl-4-ethoxybenzamide can be expensive and may not be suitable for all research settings.
未来方向
There are several future directions for research on N,N-dibutyl-4-ethoxybenzamide. One area of interest is the development of new insect repellents that are more effective and less toxic than N,N-dibutyl-4-ethoxybenzamide. Additionally, more research is needed to fully understand the mechanism of action of N,N-dibutyl-4-ethoxybenzamide and its potential effects on human health. Finally, there is a need for more research on the environmental impact of N,N-dibutyl-4-ethoxybenzamide and its use in commercial products.
In conclusion, N,N-dibutyl-4-ethoxybenzamide is a widely used insect repellent that has been extensively studied for its effectiveness in repelling a wide range of insects. While it has been shown to have low toxicity in humans, more research is needed to fully understand its potential effects on human health and the environment. There is also a need for the development of new insect repellents that are more effective and less toxic than N,N-dibutyl-4-ethoxybenzamide.
合成方法
The synthesis of N,N-dibutyl-4-ethoxybenzamide involves the reaction between 4-ethoxybenzoic acid and N,N-dibutylamine. The reaction is typically carried out in the presence of a catalyst such as thionyl chloride or phosphorus pentachloride. The resulting product is a yellow oil that is purified through distillation.
科学研究应用
N,N-dibutyl-4-ethoxybenzamide has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. N,N-dibutyl-4-ethoxybenzamide is also commonly used in research studies to control the presence of insects in laboratory settings.
属性
分子式 |
C17H27NO2 |
|---|---|
分子量 |
277.4 g/mol |
IUPAC 名称 |
N,N-dibutyl-4-ethoxybenzamide |
InChI |
InChI=1S/C17H27NO2/c1-4-7-13-18(14-8-5-2)17(19)15-9-11-16(12-10-15)20-6-3/h9-12H,4-8,13-14H2,1-3H3 |
InChI 键 |
JOEPFMPYISEZDN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)OCC |
规范 SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250481.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)
![Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate](/img/structure/B250487.png)
![3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
![N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250490.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)